molecular formula C23H25N3O3 B2944071 N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-18-0

N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2944071
CAS RN: 941903-18-0
M. Wt: 391.471
InChI Key: CHZRBXOQKYEARN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. This compound was first discovered in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is not fully understood, but it is believed to act through the stimulation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation leads to the recruitment of immune cells to the tumor site, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been shown to have several biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of angiogenesis. N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide in lab experiments is its ability to induce tumor necrosis, which can be used to study the effects of cell death on tumor growth and progression. However, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to have limitations in terms of its specificity and toxicity. It can activate the immune system in non-specific ways, leading to potential side effects and toxicity.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, including the development of more specific and less toxic analogs, the investigation of its potential in combination with other cancer therapies, and the exploration of its use in other disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves several steps, including the reaction of 2-amino-8-quinolineol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with morpholine and 2,3-dimethylphenyl magnesium bromide. The final product is obtained through a series of purification and isolation steps.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung, and colon cancer. In preclinical studies, N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-5-3-7-19(17(16)2)24-22(27)15-29-20-8-4-6-18-9-10-21(25-23(18)20)26-11-13-28-14-12-26/h3-10H,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRBXOQKYEARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

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